
Quinfamide
Descripción general
Descripción
Quinfamide es un compuesto sintético con la fórmula química C16H13Cl2NO4 This compound es principalmente conocido por sus propiedades antiparasitarias, particularmente su eficacia contra la amebiasis y la helmintiasis .
Métodos De Preparación
La síntesis de quinfamide implica varios pasos. El proceso comienza con la amidación de 6-hidroxi-tetrahidroquinolina con cloruro de dicloroacetilo. Esto es seguido por la acilación con cloruro de 2-furoílo para producir el producto final . Los métodos de producción industrial suelen implicar cromatografía líquida de alta resolución (HPLC) y otras técnicas cromatográficas para garantizar la pureza y calidad del compuesto .
Análisis De Reacciones Químicas
Quinfamide experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas, aunque la información detallada sobre los reactivos y condiciones exactos es limitada.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando su función de dicloroacetamida.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de dicloroacetilo y cloruro de 2-furoílo. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Efficacy in Clinical Studies
-
Comparative Efficacy Against Intestinal Amoebiasis :
- A study comparing quinfamide to etofamide involved 110 patients, showing a global healing rate of 87% for this compound compared to 76.8% for etofamide, indicating a statistically significant therapeutic advantage for this compound (p = 0.0696) .
- Another study demonstrated that this compound administered at a dose of 300 mg effectively treated E. histolytica infections, with an efficacy rate of 84.16% in clearing the parasite from fecal samples .
- Activity Against Entamoeba criceti :
Safety Profile
This compound has been noted for its low toxicity across various animal studies:
- In rodent studies, doses as high as 10 g/kg did not produce adverse effects .
- Long-term administration in monkeys (up to 500 mg/kg for 37 days ) showed no pharmacological aberrations or significant changes in hematological parameters .
- Clinical observations reported minimal side effects such as headaches and nausea, which were generally mild .
Case Study 1: Efficacy in Adults
- A cohort study involving 568 patients with confirmed E. histolytica infections showed that after administering a single dose of this compound, 186 patients (84.16%) tested negative for the parasite within three weeks .
Case Study 2: Comparative Study with Mebendazole
Mecanismo De Acción
Quinfamide ejerce sus efectos inmovilizando los trofozoitos de Entamoeba histolytica, el parásito responsable de la amebiasis. Esta inmovilización ocurre intraluminalmente, es decir, dentro de la luz de los intestinos. El compuesto alcanza su concentración máxima en sangre aproximadamente 7 horas después de la administración .
Comparación Con Compuestos Similares
Quinfamide es único entre los agentes antiparasitarios debido a su función de dicloroacetamida. Compuestos similares incluyen:
Nitazoxanida: Otro agente antiparasitario utilizado para tratar una variedad de infecciones.
Mebendazol: Un antihelmíntico utilizado para tratar infecciones por gusanos intestinales.
Metronidazol: Comúnmente utilizado para tratar infecciones bacterianas y protozoarias.
En comparación con estos compuestos, this compound se destaca por su alta eficacia terapéutica y baja toxicidad, lo que lo convierte en una opción preferida para el tratamiento de la amebiasis y la helmintiasis .
Actividad Biológica
Quinfamide is a synthetic compound classified as an intraluminal amebicide, primarily used for the treatment of intestinal amebiasis caused by Entamoeba histolytica. Its unique pharmacological profile, characterized by high therapeutic efficacy and low toxicity, makes it a significant alternative to traditional treatments. This article examines the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, pharmacokinetics, and comparative effectiveness against other amebicides.
This compound operates by immobilizing the trophozoites of E. histolytica within the intestinal lumen. This immobilization prevents the parasite from proliferating and facilitates its elimination from the host's system. The compound reaches peak plasma concentrations approximately 7 hours post-administration, allowing for effective therapeutic action .
Efficacy in Clinical Studies
Clinical evaluations have demonstrated this compound's efficacy in treating intestinal amebiasis. A notable study involved 568 participants diagnosed with sub-acute or chronic intestinal amebiasis. Following a single dose of 300 mg of this compound:
- Results :
This single-dose regimen also showed comparable results to traditional multi-dose treatments, reducing patient burden and enhancing compliance due to minimal side effects.
Comparative Effectiveness
This compound has been compared to several other amebicides in various studies:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution:
- Peak Concentration : Achieved within 7 hours post-administration.
- Urinary Excretion : Approximately 84% of the administered dose is excreted in urine when given intravenously, compared to 48% after oral administration.
- Tissue Concentrations : Generally low, minimizing potential side effects .
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies:
- Side Effects : Minimal side effects were reported, with headache and nausea being the most common but not severe.
- Toxicity Studies : In animal models, no significant toxicity was observed even at high doses (10 g/kg) in mice and hamsters, nor in postmortem examinations of treated dogs and monkeys .
Case Studies
In addition to controlled clinical trials, several case studies have highlighted the practical application of this compound in treating intestinal amebiasis:
- A study on children receiving this compound every three to six months showed a significant reduction in E. histolytica cysts, supporting its use as a chemoprophylactic agent .
- Follow-up analyses confirmed that patients treated with this compound maintained negative results for E. histolytica over extended periods.
Propiedades
IUPAC Name |
[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGFIXQRZOVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211320 | |
Record name | Quinfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62265-68-3 | |
Record name | Quinfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62265-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.